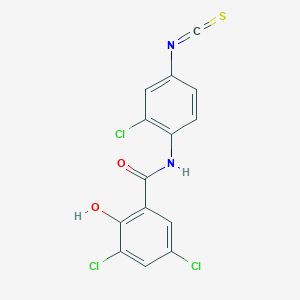
2-(1H-Pyrrol-1-yl)benzoyl chloride
Übersicht
Beschreibung
2-(1H-Pyrrol-1-yl)benzoyl chloride, also known as PB-Cl, is a chemical compound that has been widely used in scientific research. PB-Cl is a derivative of benzoyl chloride and contains a pyrrole ring. It is a white crystalline powder that is soluble in organic solvents. PB-Cl has a variety of applications in the field of chemistry, biology, and medicine.
Wirkmechanismus
2-(1H-Pyrrol-1-yl)benzoyl chloride is a reactive compound that can react with various nucleophiles. It can react with amino acids, peptides, and proteins. 2-(1H-Pyrrol-1-yl)benzoyl chloride can also react with DNA and RNA. The mechanism of action of 2-(1H-Pyrrol-1-yl)benzoyl chloride is based on its ability to form covalent bonds with nucleophiles. This property of 2-(1H-Pyrrol-1-yl)benzoyl chloride has been used in the development of chemical probes for studying biological systems.
Biochemical and Physiological Effects:
2-(1H-Pyrrol-1-yl)benzoyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2-(1H-Pyrrol-1-yl)benzoyl chloride has also been shown to have anti-inflammatory and anti-tumor properties. The physiological effects of 2-(1H-Pyrrol-1-yl)benzoyl chloride are still being studied, but it has been suggested that 2-(1H-Pyrrol-1-yl)benzoyl chloride may have potential therapeutic applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1H-Pyrrol-1-yl)benzoyl chloride has several advantages as a reagent in lab experiments. It is easy to synthesize and has a high yield. 2-(1H-Pyrrol-1-yl)benzoyl chloride is also stable under normal laboratory conditions. However, 2-(1H-Pyrrol-1-yl)benzoyl chloride is a reactive compound and can react with other compounds in the laboratory. This can lead to the formation of unwanted byproducts. 2-(1H-Pyrrol-1-yl)benzoyl chloride is also toxic and should be handled with care.
Zukünftige Richtungen
2-(1H-Pyrrol-1-yl)benzoyl chloride has potential applications in the field of medicine. It has been suggested that 2-(1H-Pyrrol-1-yl)benzoyl chloride may have therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Future research should focus on the development of 2-(1H-Pyrrol-1-yl)benzoyl chloride derivatives that have improved efficacy and reduced toxicity. 2-(1H-Pyrrol-1-yl)benzoyl chloride can also be used as a chemical probe for studying biological systems. Future research should focus on the development of 2-(1H-Pyrrol-1-yl)benzoyl chloride-based probes that can be used for imaging and studying biological systems.
Synthesemethoden
2-(1H-Pyrrol-1-yl)benzoyl chloride can be synthesized by reacting 2-aminopyrrole with benzoyl chloride in the presence of a base. The reaction takes place at room temperature and the yield of 2-(1H-Pyrrol-1-yl)benzoyl chloride is high. The synthesis method of 2-(1H-Pyrrol-1-yl)benzoyl chloride is simple and cost-effective, which makes it an attractive compound for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(1H-Pyrrol-1-yl)benzoyl chloride has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds. 2-(1H-Pyrrol-1-yl)benzoyl chloride has been used as a starting material for the synthesis of pyrrole-based molecules, which have potential applications in the field of medicine. 2-(1H-Pyrrol-1-yl)benzoyl chloride has also been used in the synthesis of fluorescent dyes, which can be used for imaging biological systems.
Eigenschaften
IUPAC Name |
2-pyrrol-1-ylbenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-11(14)9-5-1-2-6-10(9)13-7-3-4-8-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEJNSHSQYMKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565317 | |
| Record name | 2-(1H-Pyrrol-1-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrrol-1-yl)benzoyl chloride | |
CAS RN |
133662-28-9 | |
| Record name | 2-(1H-Pyrrol-1-yl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133662-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)









![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)

